molecular formula C20H22N4O4 B2804735 4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide CAS No. 894019-48-8

4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide

Cat. No.: B2804735
CAS No.: 894019-48-8
M. Wt: 382.42
InChI Key: AAYFRTQRNHBYQD-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 4-TERT-BUTYL-N-(4-ETHOXYPHENYL)BENZAMIDE and 4-ETHOXY-N-(4-ETHOXYPHENYL)BENZAMIDE, are known . They are typically used in laboratory settings for various chemical reactions.


Molecular Structure Analysis

The molecular structure of a compound is typically determined using techniques like X-ray single-crystal diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve protodeboronation of alkyl boronic esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the ChemSpider database provides information on the molecular formula, average mass, and monoisotopic mass of similar compounds .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have developed various benzamide derivatives, including compounds structurally similar to 4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide, focusing on their synthesis and potential biological activities. These studies often aim to evaluate the compounds' efficacy against various cancer cell lines or their role as modulators in different biological pathways.

  • Antiproliferative Activity and Mechanism of Action : Some compounds have been investigated for their antiproliferative activity against human lung carcinoma cells, highlighting mechanisms such as the activation of intrinsic apoptotic pathways and the TRAIL-inducing death pathway. This research suggests potential applications in cancer therapy by targeting specific cellular mechanisms to induce cell death in cancer cells (Raffa et al., 2019).

  • Neuroleptic Activity : Another study focused on the synthesis of benzamides as potential neuroleptics, showing a good correlation between structure and activity. This research indicates the potential use of similar compounds in the treatment of psychosis, based on their inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

  • Antioxidant Activity : The synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been explored, with some compounds identified as potent antioxidants. This suggests potential applications in the development of antioxidant therapies or supplements (Tumosienė et al., 2019).

Potential Nootropic Agents

The exploration of nootropic activity in related compounds, such as the transformation of 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine to carboxamides and the subsequent testing for nootropic activity, suggests applications in enhancing cognitive functions or treating cognitive impairments (Valenta et al., 1994).

Autophagy Induction and Anticancer Effects

Novel sorafenib-based analogs structurally related to the core benzamide structure have been studied for their cytotoxic responses in various cancer cell lines. These compounds show potential for anticancer effects through mechanisms like autophagy induction, highlighting the versatility of benzamide derivatives in cancer research (Wecksler et al., 2014).

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound. While an SDS for your specific compound is not available, SDS for similar compounds indicate that they may cause skin irritation, serious eye damage, and may be harmful if inhaled .

Future Directions

Future research could focus on further understanding the properties and potential applications of this compound. This could involve more detailed studies on its synthesis, structure, and reactivity .

Properties

IUPAC Name

4-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-2-28-17-9-7-16(8-10-17)24-12-15(11-18(24)25)23-20(27)22-14-5-3-13(4-6-14)19(21)26/h3-10,15H,2,11-12H2,1H3,(H2,21,26)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYFRTQRNHBYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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